molecular formula C17H23N5O2 B2696328 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1448078-69-0

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2696328
CAS No.: 1448078-69-0
M. Wt: 329.404
InChI Key: SBEINQZHSVJUFT-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic urea derivative designed for research applications. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity . The structure of this compound incorporates a dimethylaminopyrimidine group, a scaffold commonly found in molecules that target kinase enzymes, suggesting potential as a valuable tool for biochemical and pharmacological research . The presence of the 4-methoxy-2-methylphenyl moiety may influence the compound's conformational properties and bioavailability, characteristics that are often fine-tuned in the development of therapeutic agents . This chemical reagent is intended for use in laboratory research to investigate enzyme inhibition, cellular signaling pathways, and structure-activity relationships (SAR). This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-10-9-13(24-6)7-8-14(10)20-17(23)21-15-11(2)18-16(22(4)5)19-12(15)3/h7-9H,1-6H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEINQZHSVJUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives and exhibits a range of biological activities, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O, and its structure features a pyrimidine ring with a dimethylamino group and a urea linkage connected to a methoxy-substituted phenyl group. The specific arrangement of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The compound may modulate enzyme activity, affect receptor interactions, and influence cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cellular proliferation and survival pathways.
  • Receptor Modulation: It may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
  • Cell Cycle Regulation: By affecting key regulatory proteins, it can alter the cell cycle dynamics, leading to apoptosis in certain cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation effectively.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
HeLa (Cervical Cancer)3.5Cell cycle arrest
A549 (Lung Cancer)7.0Inhibition of kinase activity

Antimalarial Activity

In addition to its anticancer properties, this compound has been investigated for its potential antimalarial activity. It has been shown to inhibit Plasmodium falciparum growth in vitro, with promising results indicating that structural modifications can enhance its efficacy.

Table 2: Antimalarial Activity Data

Compound VariantIC50 (µM)Selectivity Index (SI)
Parent Compound10.05
Modified Variant A0.912
Modified Variant B1.58

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer types. The results indicated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential as an effective therapeutic agent.

Case Study 2: Targeting Malaria

Another study focused on the modification of the pyrimidine structure to enhance antimalarial activity. The findings suggested that specific substitutions at the urea position led to increased potency against Plasmodium falciparum while maintaining low toxicity levels in mammalian cells.

Comparison with Similar Compounds

Pyrimidine-Based Urea Derivatives

  • Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Structural Differences: Replaces the pyrimidine core with a pyridine ring; includes halogen (Cl, F) and methoxy substituents. The absence of a dimethylamino group may reduce solubility compared to the target compound.
  • 4,6-Dichloro-5-methoxypyrimidine (): Structural Differences: Lacks the urea moiety and dimethylamino group; features dichloro and methoxy substituents. Functional Impact: The chlorine atoms contribute to crystallographic packing via Cl···N interactions, which could influence solid-state stability. The absence of a urea linkage limits hydrogen-bonding capacity compared to the target compound .

Triazine and Morpholino-Linked Ureas ()

  • Compound 26: 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea Structural Differences: Utilizes a triazine core with morpholino groups instead of pyrimidine; includes a piperidine-dimethylamino substituent. Functional Impact: The triazine-morpholino system likely targets PI3K-Akt pathways, common in cancer research. The dimethylamino group here is part of a piperidine ring, which may enhance membrane permeability compared to the pyrimidine-linked dimethylamino group in the target compound .

Agrochemical Urea Derivatives ()

  • Cyclosulfamuron: (4,6-Dimethoxy-2-pyrimidinyl)urea Structural Differences: Shares a pyrimidine core but substitutes methoxy groups at positions 4 and 6 instead of methyl and dimethylamino groups. The absence of a dimethylamino group may reduce basicity and alter soil persistence compared to the target compound .

Thiourea Analogs ()

  • 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Structural Differences: Replaces urea with thiourea; incorporates a cyclohexyl-dimethylamino group and perfluorophenyl moiety. Functional Impact: Thiourea’s sulfur atom may reduce hydrogen-bonding strength but increase lipophilicity. The perfluorophenyl group enhances resistance to metabolic degradation, a feature absent in the target compound .

FAK-Activating Ureas ()

  • M64: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea Structural Differences: Includes a pyridin-4-yl group and trifluoromethyl substituent; dimethylamino is part of an ethyl linker.

Q & A

Q. What are the key synthetic challenges in preparing this urea-pyrimidine derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including the formation of the pyrimidine ring, introduction of dimethylamino and methyl groups, and urea linkage assembly. Challenges include controlling regioselectivity during pyrimidine substitution and avoiding side reactions (e.g., over-oxidation of dimethylamino groups). Optimization requires:

  • Temperature control : Lower temperatures (0–5°C) minimize unwanted byproducts during nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for urea bond formation .
  • Catalyst use : Palladium catalysts may improve coupling reactions between aromatic and heterocyclic moieties .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions on the pyrimidine and phenyl rings (e.g., dimethylamino at C2, methyl groups at C4/C6) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., hydrogen bonding via urea moiety) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyrimidine or phenyl ring) influence biological activity compared to analogs?

Comparative studies with analogs reveal:

  • Pyrimidine substituents : The 2-(dimethylamino) group enhances solubility and target binding, while 4,6-dimethyl groups increase steric bulk, potentially reducing off-target interactions .

  • Phenyl ring modifications : A 4-methoxy group improves metabolic stability, whereas 2-methyl substitution alters lipophilicity, affecting membrane permeability .

    Analog StructureKey DifferencesBioactivity Impact
    Fluorophenyl variantFluorine at C3Increased kinase inhibition
    Chlorophenyl variantChlorine at C4Higher cytotoxicity but lower selectivity

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties and target engagement?

  • In vitro assays :
    • CYP450 inhibition : Evaluate metabolic stability using liver microsomes .
    • Plasma protein binding : Equilibrium dialysis to measure free fraction .
  • In vivo studies :
    • Pharmacokinetic profiling : Administer via IV/oral routes in rodent models; measure Cₘₐₓ, t₁/₂, and bioavailability .
    • Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism of action .

Q. How should contradictions in bioactivity data between similar compounds be resolved?

Contradictions often arise from variations in assay conditions or structural nuances. Strategies include:

  • Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple concentrations to identify potency differences .
  • Structural dynamics : Molecular dynamics simulations to assess binding pocket flexibility with different substituents .
  • Batch reproducibility : Ensure consistent purity (>95% by HPLC) to exclude impurities as confounding factors .

Q. What experimental frameworks are recommended for studying environmental or metabolic degradation pathways?

  • Fate studies : Use isotopically labeled compound (¹⁴C) to track degradation products in soil/water systems .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., demethylation or glucuronidation) .
  • Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to evaluate environmental risk .

Methodological Notes

  • Data interpretation : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .

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